molecular formula C19H14ClN3O2S B296599 (6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B296599
M. Wt: 383.9 g/mol
InChI Key: GOIJVQNGGDNCNT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of (6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one for lab experiments include its unique structure, which makes it a promising candidate for the development of new drugs and therapies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of the compound include its potential toxicity and the limited understanding of its mechanism of action.

Future Directions

The future directions for research on (6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one include further studies on its mechanism of action, toxicity, and potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. The compound also has potential applications in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of (6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chlorobenzaldehyde, ethyl-4-amino-1,2,3-benzotriazine-1,3-dicarboxylate, and 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product.

Scientific Research Applications

(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its potential use as an antimicrobial agent, antifungal agent, and antiviral agent.

properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(4-ethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H14ClN3O2S/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)23-17(21-22-19(23)26-16)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3/b16-11-

InChI Key

GOIJVQNGGDNCNT-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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